- Synthesis technology of ciprofloxacin hydrochloride, Yingyong Huagong, 2013, 42(2), 287-290
Cas no 93107-08-5 (Ciprofloxacin monohydrochloride)
93107-08-5 structure
Product Name:Ciprofloxacin monohydrochloride
CAS-Nr.:93107-08-5
MF:C17H19ClFN3O3
MW:367.802466630936
MDL:MFCD00079044
CID:61607
PubChem ID:62999
Update Time:2024-10-26
Ciprofloxacin monohydrochloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid hydrochloride
- Ciprofloxacin (hydrochloride)
- Ciprofloxacin HCl
- Ciprofloxacin hydrochloride
- QUINOLINECA RBOX,USP28, EP5ANDBP2002
- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid
- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazino-quinoline-3-carboxylic acid hydrochloride
- BAY-o-9867
- ciprofloxacinium chloride
- Cyproxan
- Cipro
- 0MP32MFP6C
- ciprofloxacin hydrochloride (anh.)
- Cetraxal
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid HCl
- DSSTox_RID_82545
- DSSTox_CID_27768
- DSSTox
- Ciprofloxacin monohydrochloride
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, monohydrochloride (9CI)
- 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
- Adiflox
- Alcon Cilox
- Bacquinor
- Bactiflox
- Baflox
- BAY-o 9867
- Baycip
- Belmacina
- Bernoflox
- Ciflodal
- Ciflox
- Cifloxin
- Cifran
- Cilab
- Ciloxan
- Cimogal
- Ciplox
- Ciploxx
- Ciplus
- Ciprecu
- Ciprinol
- Cipro (pharmaceutical)
- Cipro optic
- Ciprobay
- Ciprobay Uro
- Ciproben 250
- Ciprobid
- Ciprobiotic
- Ciprocin
- Ciprocinol
- Ciprodar
- Ciprofar
- Ciproflox
- Ciprogis
- Ciprok
- Ciprolin
- Ciprolon
- Cipromax
- Cipromid
- Cipromycin
- Ciproquinol
- Ciprowin
- Ciproxan
- Ciproxin
- BCP13634
- AKOS005111008
- 93107-08-5
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride
- UNII-0MP32MFP6C
- NSC620634
- BCP14336
- MFCD00079044
- SCHEMBL42310
- ciprofloxacin hydrochloride (anhydrous)
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid monohydrochloride
- SB73037
- Ciprofloxacin (monohydrochloride)
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, monohydrochloride
- C2227
- Bay o 9867
- Flociprin
- 93107-08-5 (HCl)
- Tox21_110712
- DTXSID1047788
- 3-Quinolinecarboxylic acid, 1,4-dihydro-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, hydrochloride
- HMS1568G08
- Q-200860
- 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
- CHEBI:310388
- HY-B0356A
- 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid hydrochloride
- CPX; Cetraxal; Ciloxan; Cipro; Bay-09867 hydrochloride
- Q27105154
- 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid xhydrochloride
- 4-(3-Carboxy-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinolin-7-yl)-piperazin-1-ium; chloride
- 3-Quiolinecarboxylic acid
- CAS-93107-08-5
- Ciprofloxacin hydrochloride (1:X)
- 1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarboxylic acid hydrochloride
- NCGC00016959-01
- KS-5012
- 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylicacidxhydrochloride
- CHEMBL1202
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:1)
- Cambridge id 5807784
- Tox21_110712_1
- 86483-48-9
- DTXCID1027768
- Epitope ID:174846
- CS-8134
- 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydro-quinoline-3-carboxylic acid; hydrochloride
- H10663
- Prestwick_67
- BIM-0048462.P001
- AC-23972
- F0001-2378
- CIPROFLOXACIN HYDROCHLORIDE [WHO-DD]
- s5008
- Clprofloxacin Hydrochloride
- NSC-620634
- NCGC00016959-06
- Ciprofloxacini hydrochloridum
- Ciprofloxacin Hydrochloride Anhydrous
- cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, monohydrochloride
- ciprofloxacine hydrochloride
- Bay-09867 hydrochloride
-
- MDL: MFCD00079044
- Inchi: 1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H
- InChI-Schlüssel: DIOIOSKKIYDRIQ-UHFFFAOYSA-N
- Lächelt: Cl.O=C(C1C(=O)C2C(=CC(N3CCNCC3)=C(C=2)F)N(C2CC2)C=1)O
Berechnete Eigenschaften
- Genaue Masse: 367.11000
- Monoisotopenmasse: 367.1098973g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 3
- Komplexität: 571
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 72.9
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Schmelzpunkt: >300 ºC
- PSA: 74.57000
- LogP: 2.77910
Ciprofloxacin monohydrochloride Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: S26-S36
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
- Lagerzustand:4°C, protect from light, stored under nitrogen *The compound is unstable in solutions, freshly prepared is recommended.
Ciprofloxacin monohydrochloride Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139001984-500g |
1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |
93107-08-5 | 95% | 500g |
$191.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304995-25g |
Ciprofloxacin hydrochloride |
93107-08-5 | ≥98% | 25g |
¥2,135.00 | 2021-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304995-5g |
Ciprofloxacin hydrochloride |
93107-08-5 | ≥98% | 5g |
¥719.00 | 2021-05-25 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304995-500mg |
Ciprofloxacin monohydrochloride |
93107-08-5 | ≥98% | 500mg |
¥226.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304995-100mg |
Ciprofloxacin monohydrochloride |
93107-08-5 | ≥98% | 100mg |
¥113.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304995-1g |
Ciprofloxacin hydrochloride |
93107-08-5 | ≥98% | 1g |
¥369.00 | 2021-05-25 | |
| S e l l e c k ZHONG GUO | S5008-100mg |
Ciprofloxacin hydrochloride |
93107-08-5 | 98% | 100mg |
¥794.97 | 2023-09-15 | |
| ChemScence | CS-8134-500mg |
Ciprofloxacin (monohydrochloride) |
93107-08-5 | 99.78% | 500mg |
$50.0 | 2022-04-26 | |
| ChemScence | CS-8134-1g |
Ciprofloxacin (monohydrochloride) |
93107-08-5 | 99.78% | 1g |
$72.0 | 2022-04-26 | |
| ChemScence | CS-8134-5g |
Ciprofloxacin (monohydrochloride) |
93107-08-5 | 99.78% | 5g |
$108.0 | 2022-04-26 |
Ciprofloxacin monohydrochloride Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Isoamyl alcohol ; 7 h, 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Preparation of ciprofloxacin and related compounds, Canada, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt → 90 °C; 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
Referenz
- Synthesis of a library of Ciprofloxacin analogues by means of sequential organic synthesis in microreactors, QSAR & Combinatorial Science, 2005, 24(6), 758-768
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 15 min, 155 - 160 °C; 0.5 h, 155 - 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; acidified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; acidified, cooled
Referenz
- Preparation of guanidine and biguanidine derivatives as antiviral and antimicrobial agents, United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Silver nanoparticles conjugated with ciprofloxacin HCl to combat bacterial- resistance via topical drug delivery system, World Journal of Pharmacy and Pharmaceutical Sciences, 2019, 8(10), 611-623
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Advanced continuous flow platform for on-demand pharmaceutical manufacturing, Chemistry - A European Journal, 2018, 24(11), 2776-2784
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Studies on synthesis of 2,4-dichloro-5-fluoro-acetophenone as intermediate of ciprofloxacin hydrochloride, Nantong Gongxueyuan Xuebao, 2004, 3(3), 48-50
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Preparation of quinolonecarboxylates from oxotetrahydroquinolines., Canada, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Trimethylsilyl esters and solvates of chelates of quinoline-3-carboxylic acids, and their preparation and use in a process for quinolone antibacterials., Spain, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Aluminum acetate Solvents: Water ; 8 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, 110 °C
Referenz
- Method for recovering piperazine after condensation reaction of piperazine during preparation process of quinolone drug, China, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Trimethylethoxysilane Solvents: Acetonitrile ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, 0 °C; 4 h, heated
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, 0 °C; 4 h, heated
Referenz
- Green preparation of quinolone carboxylic acid derivative or phthalazinone carboxylic acid derivative, China, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: N-Ethyl-2-pyrrolidone ; rt → 80 °C; 3 h, 70 - 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 °C → 85 °C; 0.5 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 °C → 85 °C; 0.5 h, 85 °C
Referenz
- Preparation of ciprofloxacin hydrochloride, China, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 20 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 80 °C
Referenz
- An expeditious synthesis of quinolone antibacterials, Heterocyclic Communications, 2005, 11(5), 423-426
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Pyridine ; rt → 120 °C; 8 - 12 h, 110 - 120 °C; 120 °C → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, 45 - 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, 45 - 50 °C
Referenz
- Improved process for the preparation of ciprofloxacin and its acid addition salts, India, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water ; pH 3, rt
Referenz
- A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous Flow, Angewandte Chemie, 2017, 56(30), 8870-8873
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Ethanol ; 15 h, rt
Referenz
- NMR and IR characterization of the aluminum complexes of norfloxacin and ciprofloxacin fluoroquinolones, Magnetic Resonance in Chemistry, 2007, 45(10), 850-859
Herstellungsverfahren 17
Reaktionsbedingungen
Referenz
- Preparation of fluoroquinolone compounds as antibiotic resistance breakers, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- Improved process for the preparation of ciprofloxacin and its acid addition salts, World Intellectual Property Organization, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
Referenz
- Isolation and characterization of ciprofloxacin-HCl crystals, Drug Development and Industrial Pharmacy, 1997, 23(11), 1063-1067
Herstellungsverfahren 20
Reaktionsbedingungen
Referenz
- Synthesis of ciprofloxacin hydrochloride monohydrate, Huaxue Yanjiu Yu Yingyong, 1996, 8(2), 292-294
Ciprofloxacin monohydrochloride Raw materials
- 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- Ethyl 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Ciprofloxacin
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid
- N-Ethoxycarbonyl-ciprofloxacin
Ciprofloxacin monohydrochloride Preparation Products
Ciprofloxacin monohydrochloride Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:93107-08-5)Ciprofloxacin HCl
Bestellnummer:sfd547
Bestandsstatus:in Stock
Menge:200kg
Reinheit:99.9%
Preisinformationen zuletzt aktualisiert:Friday, 19 July 2024 14:32
Preis ($):discuss personally
Email:sales2@senfeida.com
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
(CAS:93107-08-5)Ciprofloxacin hydrochloride
Bestellnummer:LE340
Bestandsstatus:in Stock
Menge:5KG/1KG/25KG/100KG
Reinheit:99% HPLC
Preisinformationen zuletzt aktualisiert:Thursday, 14 August 2025 14:44
Preis ($):negotiated
Email:617971708@qq.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:93107-08-5)环丙沙星盐酸盐
Bestellnummer:LE26563452;LE10547
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:56
Preis ($):discuss personally
Email:18501500038@163.com
Ciprofloxacin monohydrochloride Verwandte Literatur
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
93107-08-5 (Ciprofloxacin monohydrochloride) Verwandte Produkte
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- 98106-17-3(Difloxacin Standard)
- 70458-92-3(1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)
- 149676-40-4(Pefloxacin Mesylate Dihydrate)
- 93106-60-6(Enrofloxacin)
- 98105-99-8(Sarafloxacin)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:93107-08-5)Ciprofloxacin HCl
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
(CAS:93107-08-5)Ciprofloxacin hydrochloride
Reinheit:99% HPLC
Menge:5KG/1KG/25KG/100KG
Preis ($):Untersuchung